2-Amino-6-methylpyridine-3-carbothioamide
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Overview
Description
2-Amino-6-methylpyridine-3-carbothioamide is an organic compound with the molecular formula C7H9N3S It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a carbothioamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylpyridine-3-carbothioamide typically involves the condensation reaction of 2-amino-6-methylpyridine with a suitable thiocarbonyl compound. One common method involves the reaction of 2-amino-6-methylpyridine with carbon disulfide in the presence of a base, followed by the addition of an amine to form the carbothioamide group . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylpyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-methylpyridine-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of urease, preventing the enzyme from catalyzing its reaction . This inhibition can disrupt bacterial metabolism and growth. Additionally, its potential anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: This compound has a similar structure but with the amino group at the 2-position and a methyl group at the 3-position.
2-Amino-6-methylpyridine: Similar to 2-Amino-6-methylpyridine-3-carbothioamide but lacks the carbothioamide group.
2-Amino-5-methylpyridine: Another similar compound with the amino group at the 2-position and a methyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity. This functional group allows the compound to participate in specific reactions and interactions that are not possible with its simpler analogs. Additionally, the combination of the amino, methyl, and carbothioamide groups provides a versatile scaffold for the development of new compounds with potential biological and industrial applications.
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWSWUKVPGNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=S)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249741-05-6 |
Source
|
Record name | 2-amino-6-methylpyridine-3-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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